![molecular formula C21H24N6O4S B2484601 6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-43-6](/img/structure/B2484601.png)
6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a part of a broader class of chemical compounds known for their diverse biological activities and complex chemical structures. These compounds often contain pyrimidine, pyrrolidine, or triazole rings, which contribute to their significant chemical properties and potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical processes, including condensation, cyclization, and functional group transformations. For instance, pyrrolidine-2,4-diones can be prepared from α-amino acid esters through Dieckmann cyclization and subsequent acylation reactions (Jones et al., 1990). Additionally, the synthesis of pyrimidine derivatives often employs cyclization of carbonyl compounds with thiosemicarbazides in basic medium (Mekuskiene & Vainilavicius, 2006).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are common techniques used to determine the molecular structure of these compounds. These methods provide detailed information about the spatial arrangement of atoms within a molecule and the electronic environment surrounding various functional groups. For example, the structure of substituted pyridines has been elucidated through supramolecular aggregation involving hydrogen bonding and π-π interactions (Suresh et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. They can undergo various chemical reactions, including alkylation, acylation, and electrophilic substitution. The specific reactivity patterns can lead to the formation of novel derivatives with potential biological activities. For instance, the reaction of pyrimidine derivatives with electrophiles has been explored to generate compounds with varied substituents at the sulfur atom, affecting their chemical properties and potential applications (Bassyouni & Fathalla, 2013).
作用機序
Target of Action
The primary target of HMS1650P10, also known as F0648-0576, is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
HMS1650P10 acts as an inhibitor of Stat3 . It blocks the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear translocation, which are essential steps in the activation of Stat3 .
Biochemical Pathways
The inhibition of Stat3 disrupts several biochemical pathways. Stat3 is involved in the JAK-STAT signaling pathway , which is crucial for cell growth, differentiation, and survival . By inhibiting Stat3, HMS1650P10 can potentially affect these cellular processes.
Pharmacokinetics
The compound’s ability to significantly inhibit arthritis development in model mice suggests it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The inhibition of Stat3 by HMS1650P10 leads to a decrease in the expression of IL-6, a cytokine that plays a key role in inflammation and is a target of Stat3 . This results in reduced inflammation, making HMS1650P10 a potential therapeutic agent against conditions characterized by excessive inflammation, such as rheumatoid arthritis .
特性
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-2-31-16-7-5-15(6-8-16)27-17(11-14-12-18(28)23-20(30)22-14)24-25-21(27)32-13-19(29)26-9-3-4-10-26/h5-8,12H,2-4,9-11,13H2,1H3,(H2,22,23,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTJAYYXBKTPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)
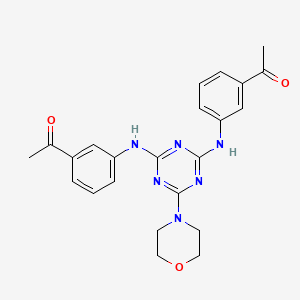
![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)
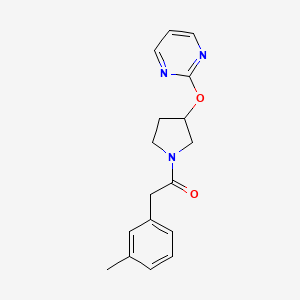
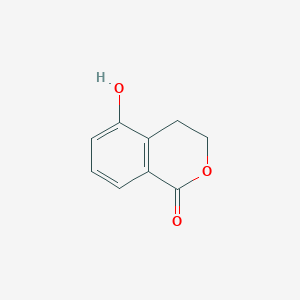

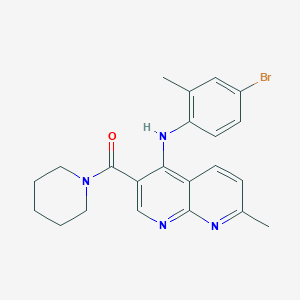

![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)

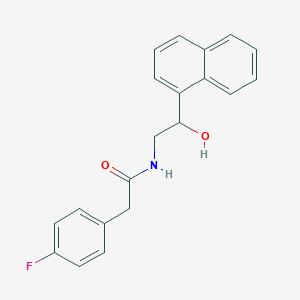
![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)
![2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2484541.png)